4-Acetylphenyl 4-nitrobenzoate
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Overview
Description
4-Acetylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C15H11NO5 It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further esterified with a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl 4-nitrobenzoate typically involves the esterification of 4-acetylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors or batch reactors can be employed, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetylphenol and 4-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 4-Acetylphenyl 4-aminobenzoate.
Substitution: Various substituted phenyl benzoates.
Hydrolysis: 4-Acetylphenol and 4-nitrobenzoic acid.
Scientific Research Applications
4-Acetylphenyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the effects of nitro and acetyl groups on biological systems.
Medicinal Chemistry: It may be explored for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 4-nitrobenzoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons. The molecular targets and pathways involved would vary based on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Acetylphenyl 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
4-Nitrophenyl 4-acetylbenzoate: Similar structure but with the positions of the nitro and acetyl groups swapped.
4-Acetylphenyl benzoate: Lacks the nitro group.
Properties
IUPAC Name |
(4-acetylphenyl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)11-4-8-14(9-5-11)21-15(18)12-2-6-13(7-3-12)16(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDYCHMZKTXMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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